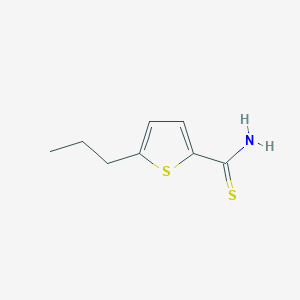
(1-(3-Chlorophenyl)cyclobutyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(3-Chlorophenyl)cyclobutyl)methanol: is an organic compound with the molecular formula C11H13ClO and a molecular weight of 196.67 g/mol . This compound features a cyclobutyl ring substituted with a 3-chlorophenyl group and a methanol group, making it a unique structure in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Chlorophenyl)cyclobutyl)methanol typically involves the reaction of cyclobutylmethanol with 3-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: (1-(3-Chlorophenyl)cyclobutyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclobutylmethane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclobutylmethane derivatives.
Substitution: Formation of various substituted cyclobutyl derivatives.
科学的研究の応用
Chemistry: (1-(3-Chlorophenyl)cyclobutyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies .
Biology and Medicine: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
作用機序
The mechanism of action of (1-(3-Chlorophenyl)cyclobutyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
(1-Phenylcyclobutyl)methanol: Lacks the chlorine substituent, resulting in different chemical and biological properties.
(1-(4-Chlorophenyl)cyclobutyl)methanol: Similar structure but with the chlorine atom in the para position, leading to different reactivity and applications.
(1-(3-Bromophenyl)cyclobutyl)methanol:
Uniqueness: (1-(3-Chlorophenyl)cyclobutyl)methanol is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, making it valuable in specific chemical transformations and applications.
特性
分子式 |
C11H13ClO |
|---|---|
分子量 |
196.67 g/mol |
IUPAC名 |
[1-(3-chlorophenyl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H13ClO/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7,13H,2,5-6,8H2 |
InChIキー |
HQRZEXCOWLLBCM-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CO)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


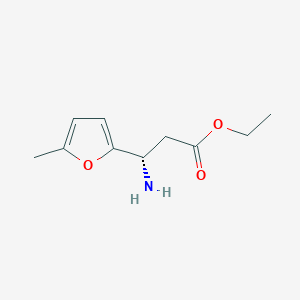
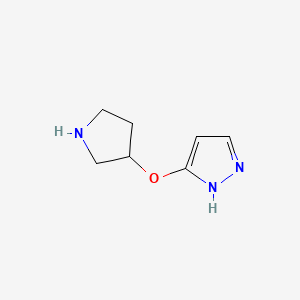
![tert-butyl2-[(3-cyanocyclobutyl)amino]acetate,Mixtureofdiastereomers](/img/structure/B13581815.png)
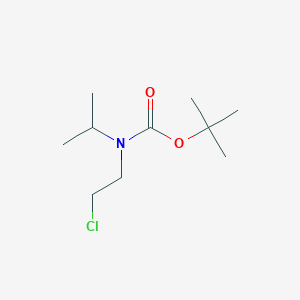
![2,7-Diazaspiro[4.4]nonane-1,3-dione](/img/structure/B13581829.png)
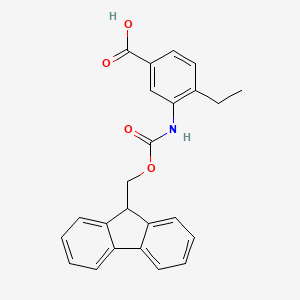
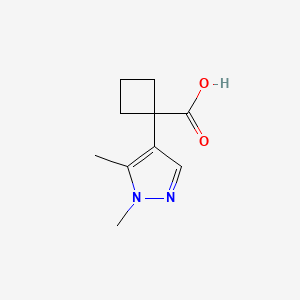
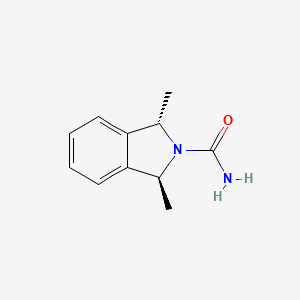
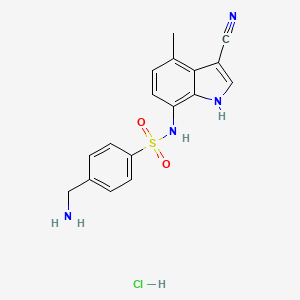
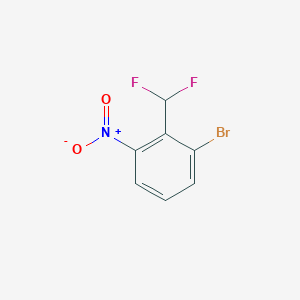
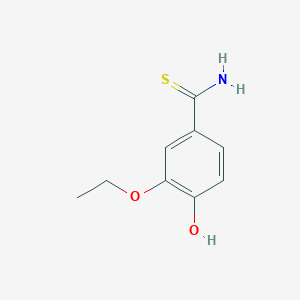
![2-[(4-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13581859.png)
![2-[4-(4-Chlorobenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B13581868.png)
